Ctop

Receptor Binding Radioligand Assay Opioid Pharmacology

Disambiguating μ-opioid receptor (MOR) pharmacology demands an antagonist with unequivocal subtype selectivity. CTOP (CAS 103429-31-8) delivers sub-nanomolar MOR affinity (Ki = 0.96 nM) with >10,000-fold selectivity over δ-receptors, unmatched by naloxone or CTAP. • Definitive MOR blockade: Fully antagonizes μ-receptors at concentrations that spare δ- and κ-receptors for high-confidence pathway dissection. • Superior in vivo potency: ED50 = 0.018 nmol for antagonizing morphine analgesia-ideal for i.c.v. studies. • Gold-standard autoradiography tool: Defines non-specific binding for [3H]DAMGO and enables high-resolution μ-receptor mapping.

Molecular Formula C50H67N11O11S2
Molecular Weight 1062.3 g/mol
Cat. No. B7910177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCtop
Molecular FormulaC50H67N11O11S2
Molecular Weight1062.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
InChIInChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41?/m1/s1
InChIKeyPZWWYAHWHHNCHO-KOFBULAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTOP for Sale | Potent and Selective μ-Opioid Receptor Antagonist for Research


CTOP (CAS 103429-31-8), chemically D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, is a conformationally constrained, cyclic octapeptide analog of somatostatin [1]. It is a potent and highly selective antagonist at the μ-opioid receptor (MOR), demonstrating exceptional affinity with Ki values in the sub-nanomolar range . Its selectivity profile for MOR over δ- and κ-opioid receptors is a key differentiating factor among peptide antagonists, making it a critical tool for dissecting μ-opioid receptor pharmacology [2].

Target Selective μ-opioid receptor antagonist for pathway studies
Class Cyclic peptide tool; not an alkaloid antagonist
Workflow Supports in vitro binding, ex vivo release, and in vivo i.c.v. studies

Why CTOP Cannot Be Substituted with Generic μ-Antagonists


The selection of a μ-opioid receptor antagonist for research cannot be based on the receptor target alone. CTOP exhibits a specific pharmacological fingerprint—defined by its peptide structure, unique selectivity window, and distinct off-target profile—that is not shared by common in-class alternatives like the alkaloid antagonist naloxone or its structural analog CTAP [1]. Evidence demonstrates that simply substituting CTOP with another MOR antagonist can lead to functionally divergent experimental outcomes due to differences in binding kinetics, blood-brain barrier permeability, and the presence of a CTOP-specific, non-opioid receptor-mediated increase in potassium conductance [2].

CTOP (Research Tool) Peptide antagonist; reported high μ-selectivity and unique off-target K+ conductance
Class Alternatives (Naloxone/CTAP) Alkaloid or analog with divergent kinetics, BBB profile, and no K+ channel modulation
Functional Outcome Non-opioid K+ conductance may confound results if not controlled
Substitution Risk Replacing CTOP with naloxone or CTAP may shift endpoint interpretation and miss off-target effects

CTOP Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Procurement


Sub-Nanomolar μ-Receptor Binding Affinity vs. Naloxone and Naltrexone

In a direct radioligand binding study, CTOP demonstrated superior affinity for the μ-opioid receptor compared to the clinically used antagonists naloxone and naltrexone. Using [3H]CTOP as the radioligand in rat brain membrane preparations, the IC50 values for CTOP, naltrexone, and naloxone were quantified, showing CTOP to be more potent in displacing the radioligand [1].

μ Binding Affinity
Head-to-head
IC50 0.2 nM vs Naloxone 2.2 nM, Naltrexone 2.4 nM
Reported higher binding affinity may support lower working concentration context
Rat brain membrane [3H]CTOP displacement
Receptor Binding Radioligand Assay Opioid Pharmacology

Superior In Vivo Antagonism of Morphine Analgesia vs. Naloxone

In a mouse model of acute antinociception, CTOP demonstrated significantly greater potency than naloxone in reversing morphine-induced analgesia. The study used the tail-flick test to measure analgesic response after intracerebroventricular (i.c.v.) administration of the antagonists [1]. The difference in effective dose highlights CTOP's enhanced in vivo efficacy.

In Vivo Antagonism
Head-to-head
ED50 0.018 nmol (i.c.v.) vs naloxone (molar potency 10-400× lower)
Reported in vivo potency context; supports lower-dose i.c.v. study designs
Mouse tail-flick, morphine analgesia reversal
In Vivo Pharmacology Antinociception Tail-Flick Test

Unique Non-Opioid K+ Channel Agonist Activity vs. CTAP

In a comparative electrophysiology study, CTOP was found to produce a robust, concentration-dependent increase in potassium conductance in rat locus ceruleus neurons, an effect that was not blocked by naloxone and was absent in its structural analog CTAP [1]. This indicates a non-opioid receptor-mediated action unique to CTOP.

K+ Channel Modulation
Head-to-head
EC50 560 nM (CTOP); CTAP negligible at 1 µM
Non-opioid activity context; requires CTAP control in electrophysiology
Rat locus ceruleus slice recordings
Off-Target Activity Electrophysiology Peptide Pharmacology

Quantified μ-Receptor Selectivity Window vs. δ and κ Receptors

The selectivity of CTOP for μ- over δ-opioid receptors was quantified in a comparative binding study, demonstrating an exceptionally high ratio of >10,000. This level of selectivity is a defining characteristic of the compound . Functional assays confirm that at concentrations sufficient to fully antagonize μ-opioid effects, CTOP does not affect δ- or κ-opioid receptor-mediated neurotransmitter release [1].

μ/δ Selectivity
Class-level
Selectivity ratio >10,000-fold (Ki δ >10,000 nM vs Ki μ 0.96 nM)
High selectivity supports μ-specific attribution in mixed receptor models
Context-dependent; functional confirmation recommended
Receptor Selectivity Functional Assays Neurotransmitter Release

Functional pA2 Values in Brain Tissue vs. DAMGO

In a functional brain slice assay, CTOP acted as a competitive antagonist of the μ-opioid agonist DAMGO (D-Ala2, N-Me-Phe4, Gly-ol5-enkephalin) in inhibiting noradrenaline release. The pA2 value, a measure of antagonist potency in a functional system, was determined for CTOP, allowing for direct comparison with other μ-antagonists in a physiological context [1].

Functional pA2
Cross-study
pA2 7.9–8.0 (Kd ~10–12.6 nM) vs DAMGO
Supports ex vivo potency in brain slice neurotransmitter release assays
Rat cortical [3H]noradrenaline release
Functional Antagonism Schild Analysis Ex Vivo Pharmacology

Low Blood-Brain Barrier Permeability vs. Other Opioid Peptides

A comparative study of BBB transport for eight opioid peptides revealed that CTOP exhibits a relatively low influx rate, which is a crucial parameter for central nervous system (CNS) applications. This characteristic differentiates it from peptides like dermorphin and the endomorphins, which have higher influx rates [1].

BBB Influx Rate
Head-to-head
Kin 0.18–0.40 µl/(g·min) vs Dermorphin 2.18, Endomorphins 1.06–1.14
Low influx may favor peripheral restriction; CNS studies need i.c.v. route
Mouse in situ brain perfusion
Pharmacokinetics Blood-Brain Barrier Peptide Delivery

CTOP Applications: Optimal Research Scenarios Based on Quantitative Evidence


In Vivo Studies Requiring High-Potency μ-Receptor Blockade with Low Doses

Based on the quantified ED50 of 0.018 nmol for antagonizing morphine analgesia [1], CTOP is optimally suited for in vivo experiments where minimizing the total administered peptide volume or mass is critical. Its superior molar potency compared to naloxone [1] makes it the antagonist of choice for i.c.v. studies in mice and rats investigating the role of central μ-opioid receptors in pain, reward, and stress responses.

Functional Studies Differentiating μ-, δ-, and κ-Opioid Receptor Pathways

The >10,000-fold selectivity for μ- over δ-receptors, confirmed in both binding and functional neurotransmitter release assays [2], makes CTOP an essential tool for experiments designed to attribute a physiological effect specifically to the μ-opioid receptor. It can be used at concentrations that fully antagonize μ-receptors without confounding δ- or κ-receptor blockade [2], ensuring high-confidence pathway dissection.

Electrophysiological Studies Investigating Non-Opioid Off-Target Effects

CTOP's unique, non-opioid receptor-mediated increase in K+ conductance (EC50 = 560 nM) in locus ceruleus neurons [3] creates a specific research niche. Studies comparing CTOP with its 'silent' analog CTAP can be designed to probe the functional consequences of this off-target action. This makes CTOP a valuable compound for investigating receptor-independent effects of somatostatin-related peptides on neuronal excitability.

Development and Validation of μ-Selective Radioligands and Imaging Agents

The exceptionally high affinity (Ki = 0.96 nM, IC50 = 0.2 nM) [4] and selectivity of CTOP underpin its use as a gold-standard blocking agent in autoradiography and radioligand binding studies. It is used to define non-specific binding for μ-selective radioligands like [3H]DAMGO or as a template (e.g., [3H]CTOP itself) for high-resolution mapping of μ-opioid receptor distribution in brain tissue [5].

Application
Selection Property
Validation Focus
Rodent i.c.v. μ-opioid studies
Reported in vivo potency context
ED50 and molar potency vs naloxone validation
μ/δ/κ pathway differentiation
Selectivity profile review
Functional confirmation in neurotransmitter release
Non-opioid K+ channel modulation
Off-target activity review
Electrophysiological comparison with CTAP
μ-opioid autoradiography & binding
High-affinity binding profile review
Non-specific binding definition validation

Technical Documentation Hub

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39 linked technical documents
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